2-(4-Nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
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Overview
Description
2-(4-Nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a pyrrolo[1,2-a]pyrimidine core with a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one typically involves multicomponent reactions. One common method involves the reaction of 4-nitrobenzaldehyde with pyrrolo[1,2-a]pyrimidine derivatives under specific conditions. For instance, a sequential four-component reaction in water using Meldrum’s acid, benzaldehydes, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in the presence of p-toluene sulfonic acid as a catalyst can yield the desired compound .
Industrial Production Methods
the principles of green chemistry, such as using environmentally benign solvents and catalysts, are often applied to scale up the synthesis of similar heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrolo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
2-(4-Nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . The nitrophenyl group plays a crucial role in binding to the active site of the target enzyme, thereby blocking its activity.
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also have a fused heterocyclic system and are studied for their anticancer properties.
Uniqueness
2-(4-Nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is unique due to the presence of the nitrophenyl group, which enhances its biological activity and specificity towards certain molecular targets. This makes it a valuable compound for further research and development in medicinal chemistry and other fields .
Properties
Molecular Formula |
C13H11N3O3 |
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Molecular Weight |
257.24 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C13H11N3O3/c17-13-8-11(14-12-2-1-7-15(12)13)9-3-5-10(6-4-9)16(18)19/h3-6,8H,1-2,7H2 |
InChI Key |
ANIRNEYLYQHAFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=CC(=O)N2C1)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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